molecular formula C10H8O6S2 B1214729 Naphthalene-2,7-disulfonic acid CAS No. 92-41-1

Naphthalene-2,7-disulfonic acid

Cat. No. B1214729
CAS RN: 92-41-1
M. Wt: 288.3 g/mol
InChI Key: VILFVXYKHXVYAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives like naphthalene-2,7-disulfonic acid typically involves sulfonation processes. A specific example involves the synthesis of 2-naphthalene-d7-sulfonic acid, synthesized in one step from commercially available naphthalene-d8 and sulfuric acid-d2, demonstrating the approach to modifying naphthalene through sulfonation (Sniegoski et al., 1982).

Molecular Structure Analysis

The molecular structure of this compound can be complex, as indicated by the formation of chiral supramolecular compounds comprising naphthalene-1,5-disulfonic acid and various α-amino acids. These compounds exhibit diverse structures, luminescent properties, and interactions based on substituents of α-amino acids, suggesting that the molecular structure of this compound derivatives can significantly influence their chemical behavior and properties (Li et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving naphthalene sulfonic acids, including this compound, often entail their use as intermediates in the synthesis of various compounds. For instance, the treatment of wastewater containing naphthalene sulfonic acid by persulfate oxidation demonstrates the reactivity and potential for environmental remediation of these compounds (Zhang et al., 2020).

Physical Properties Analysis

The synthesis and characterization of sulfonated naphthalenic polyimides based on naphthalene derivatives show that these compounds possess unique physical properties, such as solubility, thermal stability, and proton conductivity, which are crucial for applications like fuel cells (Chhabra & Choudhary, 2009).

Chemical Properties Analysis

The chemical properties of naphthalene sulfonic acids, including their sulfonation reactions, are highlighted in studies showing the mono- and di-sulfonation reactions of alkanonaphthalenes with sulfur trioxide. These reactions provide insights into the reactivity and chemical behavior of this compound and related compounds (Wit et al., 1985).

Scientific Research Applications

Tracers in Geothermal Reservoirs

Naphthalene-2,7-disulfonic acid (2,7-NDS) and similar compounds have been tested for use as tracers in geothermal reservoirs. These compounds, including 2,7-NDS, have shown suitability for use in high-temperature environments up to 350 °C. Their thermal decay kinetics were studied in simulated hydrothermal environments, and methods were developed for their chemical analysis. The compounds have successfully undergone field testing in various global locations, proving their utility in geothermal applications (Rose, Benoit, & Kilbourn, 2001).

Wastewater Treatment

2,7-NDS, as a derivative of naphthalene, is present in wastewater from various industrial processes. Studies have explored the treatment of such wastewater using methods like ferrous ion-peroxide oxidation combined with coagulation. This approach has shown significant chemical oxygen demand (COD) removal and has improved the biodegradability of the residue, demonstrating the potential of these methods in treating naphthalene derivative-rich wastewaters (Zhu, Yang, & Wang, 1996).

Oxidation and Environmental Treatment

Research has also focused on the degradation of naphthalene sulfonic acids, including 2,7-NDS, through oxidation processes like ozone treatment in aqueous phases. These studies are essential for understanding the environmental impact and treatment of these compounds, especially considering their use in industrial applications like dye synthesis (Rivera-Utrilla, Sánchez-Polo, & Zaror, 2002).

Solubility and Chemical Properties

Investigations into the solubility of 2,7-NDS in aqueous solutions of sulfuric acid have been conducted. These studies provide insights into the physical and chemical properties of 2,7-NDS, contributing to a better understanding of its behavior in various environments and applications (Zhao & Zhang, 2010).

Safety and Hazards

Naphthalene-2,7-disulfonic acid causes serious eye irritation, may cause respiratory irritation, and causes skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Naphthalene-2,7-disulfonic acid is an important intermediate in the dye industry . Its application is expected to become more extensive with continuous and deep research .

properties

IUPAC Name

naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILFVXYKHXVYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059054
Record name 2,7-Naphthalenedisulfonic acid
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Molecular Weight

288.3 g/mol
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CAS RN

92-41-1
Record name 2,7-Naphthalenedisulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid
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Record name Naphthalene-2,7-disulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid
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Record name Naphthalene-2,7-disulphonic acid
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Record name 2,7-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods

Procedure details

To 520 g of the disulfonation reaction mixture obtained in Example 4 was added 180 ml of water to adjust the sulfuric acid concentration to 45% by weight. The mixture was cooled to 23° C. and the precipitated crystal was recovered by filtration to obtain 60 g of 2,7-naphthalenedisulfonic acid having a purity of 97%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of Naphthalene-2,7-disulfonic acid in material science?

A1: this compound serves as a key building block for various materials. For instance, it's used in the synthesis of proton exchange membranes for fuel cells []. These membranes, composed of sulfonated polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (sPSEBPS), sulfonated poly ether sulfone (SPES), and hexagonal boron nitride (hBN), utilize the properties of this compound derivatives to facilitate proton conduction. Additionally, it acts as a dopant during the synthesis of polypyrrole micro/nanotubes [], influencing their morphology and properties.

Q2: Can this compound be used to detect metal ions?

A2: Yes, derivatives of this compound exhibit potential in metal ion detection. A polystyrene-divinylbenzene chelating resin functionalized with 4,5-dihydroxy-naphthalene-2,7-disulfonic acid (chromotropic acid) has been shown to effectively separate and preconcentrate Cr(VI) ions from solutions containing various metal ions []. This selectivity makes it valuable for applications such as analyzing metal content in industrial wastewater or environmental samples.

Q3: Is there any research on using this compound derivatives in textile applications?

A3: Yes, a derivative of this compound, specifically (E)-4-hydroxy-5-((4-((2-sulfophenyl)amino)-1,3,5-triazin2-yl)amino)-3-((2-sulfophenyl)diazenyl)this compound, has been studied as a fiber-reactive dye for polyester/cotton fabrics []. Researchers explored its application in both dyeing and printing processes, examining the impact of factors like pH, temperature, and dye concentration on the final color strength and fastness properties of the treated fabrics.

Q4: How does the structure of this compound relate to its applications?

A4: The structure of this compound, featuring a naphthalene ring with two sulfonic acid groups, contributes to its diverse applications. The sulfonic acid groups provide water solubility and can readily form complexes with metal ions [], making it suitable for separation and sensing applications. Additionally, these groups can be further modified to create derivatives with tailored properties, such as the fiber-reactive dye mentioned earlier [].

Q5: Has there been any research exploring the isomerization of this compound?

A5: Yes, there has been research investigating the conversion of this compound to its isomer, Naphthalene-2,6-disulfonic acid, in the presence of sulfuric acid []. This type of isomerization study is crucial for understanding the reactivity and stability of this compound under different conditions and can guide the optimization of processes involving this compound.

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